
4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as MPSPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPSPB is a small molecule that belongs to the class of sulfonylurea compounds, which have been widely used as antidiabetic drugs. However, MPSPB has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
A study on the synthesis and evaluation of benzamide derivatives, including compounds structurally related to 4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, revealed their potential as selective serotonin 4 receptor agonists. These compounds demonstrated an ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects. This suggests a role in enhancing gastrointestinal motility, which could be beneficial for conditions affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Enzyme Inhibition for Antidementia Agents
Benzamide derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and tested, with some compounds showing potent inhibitor activity against AChE. This activity is crucial for potential antidementia agents, as increased acetylcholine levels can ameliorate symptoms of dementia. The study found that substituting the benzamide with a bulky moiety significantly increased activity, pointing towards the importance of structural modifications in enhancing pharmacological effects (Sugimoto et al., 1990).
Antibacterial Applications
Research into the antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria. This study underscores the potential of benzamide derivatives in contributing to the development of new antibacterial agents, highlighting the versatility of these compounds in addressing different therapeutic areas (Khalid et al., 2016).
Phospholipase A2 Inhibition and Myocardial Protection
Novel benzamide derivatives have been prepared and evaluated as membrane-bound phospholipase A2 inhibitors. Some compounds demonstrated potent inhibitory effects, significantly reducing the size of myocardial infarction in experimental models. This suggests a potential application in protecting against heart damage, which could be of significant therapeutic value in conditions such as myocardial infarction (Oinuma et al., 1991).
Eigenschaften
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-19-10-11-20(18-24(19)34(31,32)27-16-6-3-7-17-27)25(28)26-21-12-14-23(15-13-21)33(29,30)22-8-4-2-5-9-22/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWDOYSWRTYSTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)
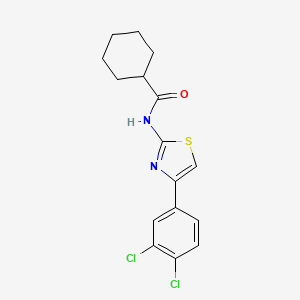

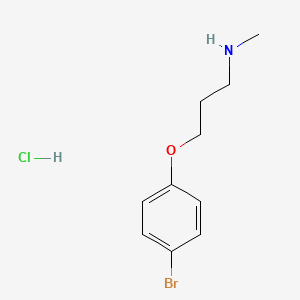
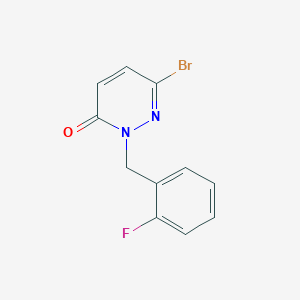
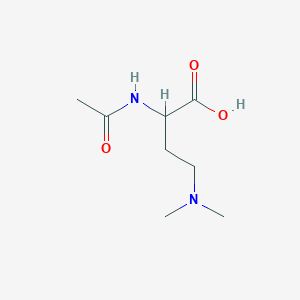
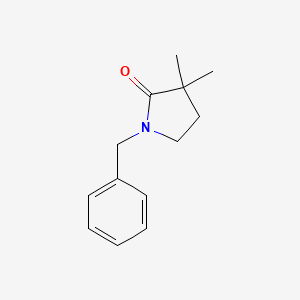
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
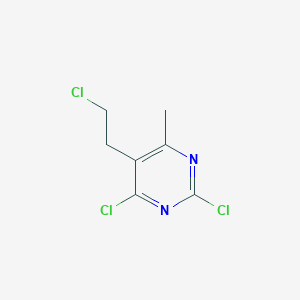
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
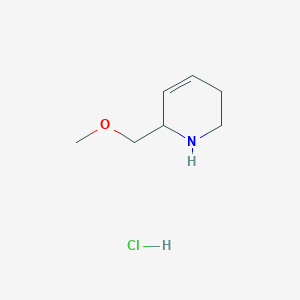
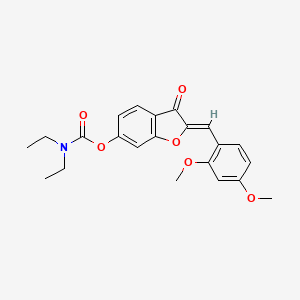
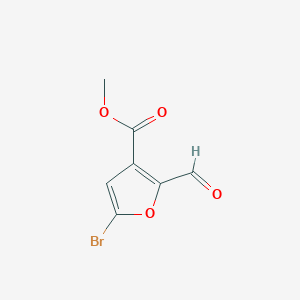
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)